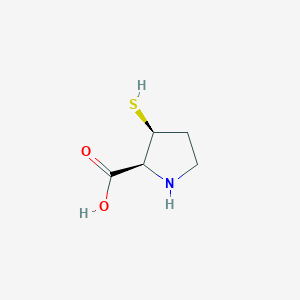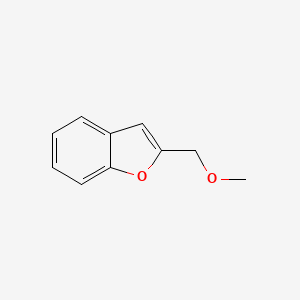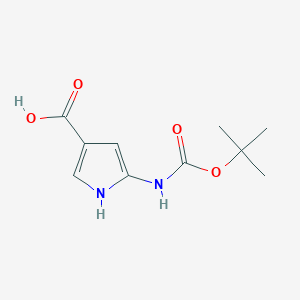
5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid: is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substituted pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions, and the free amine can then react with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted amines depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its protected amino group allows for selective reactions at other sites on the molecule .
Biology: In biological research, the compound can be used to study the effects of pyrrole derivatives on biological systems. The Boc group provides stability, allowing the compound to be used in various assays and experiments .
Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of drug candidates .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The carboxylic acid group can form amide bonds with other molecules, facilitating the formation of more complex structures .
Comparación Con Compuestos Similares
5-amino-1H-pyrrole-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable under certain conditions.
N-Boc-5-amino-1H-pyrrole-3-carboxylic acid: Similar structure but with different substitution patterns on the pyrrole ring
Uniqueness: The presence of both the Boc-protected amino group and the carboxylic acid group in 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid provides a unique combination of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propiedades
Número CAS |
903094-18-8 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
QKVKUTZHFYGHKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



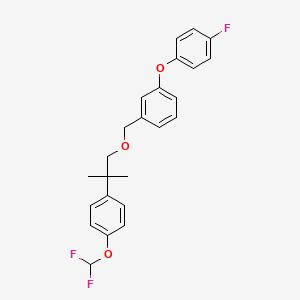
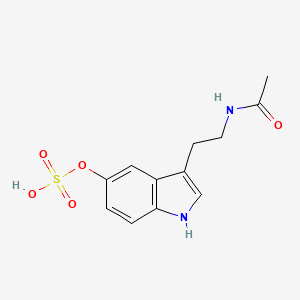
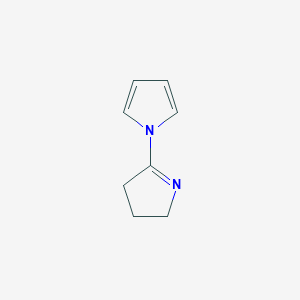
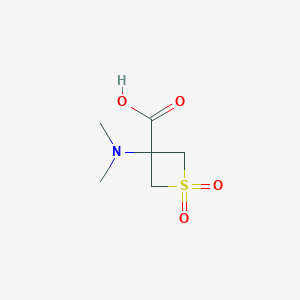
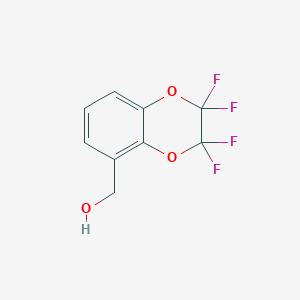

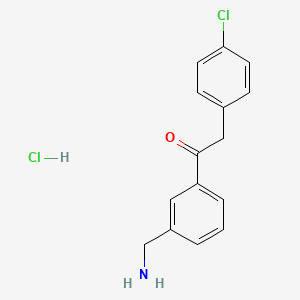
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
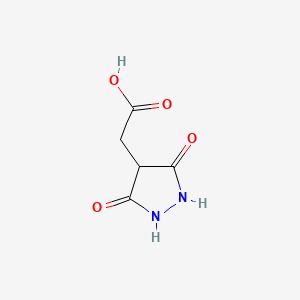
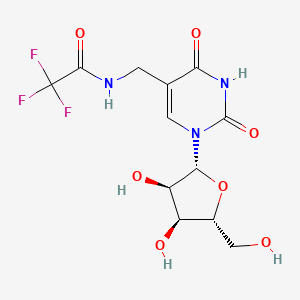
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
